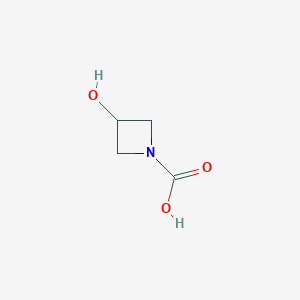

3-Hydroxyazetidine-1-carboxylic acid

Description

Importance of the Azetidine (B1206935) Ring System in Heterocyclic Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, represent a critical class of compounds in modern synthetic and medicinal chemistry. ulisboa.ptresearchgate.net As analogues of cyclobutane (B1203170), their structure is a recurring motif in a variety of natural products and synthetic molecules with important physiological functions. ulisboa.pt The azetidine ring is considered a valuable and privileged scaffold in medicinal chemistry, drawing considerable attention from researchers for its favorable properties. ulisboa.ptktu.edu This has led to remarkable progress in the synthesis and functionalization of diverse azetidine derivatives over the past several decades.

Role of Azetidines as Strained Four-Membered Heterocycles in Organic Synthesis

The chemical behavior of azetidines is largely dictated by their considerable ring strain. ulisboa.ptresearchgate.net With a ring-strain energy of approximately 25.2 to 25.4 kcal/mol, azetidines occupy a unique position among saturated nitrogen heterocycles. ulisboa.pt This level of strain is significantly higher than that of five-membered pyrrolidines but less than that of three-membered aziridines, striking a balance between reactivity and stability. ulisboa.pt This inherent strain makes the azetidine ring susceptible to ring-opening reactions, providing a versatile synthetic platform for accessing a variety of more complex molecules. ulisboa.pt The stability of the azetidine ring is sufficient for facile handling while allowing for unique reactivity to be triggered under appropriate reaction conditions, making it a powerful tool in organic synthesis. ulisboa.ptresearchgate.net

| Ring System | Ring Size | Ring Strain Energy (kcal/mol) |

| Aziridine (B145994) | 3-membered | 26.7 - 27.7 |

| Azetidine | 4-membered | 25.2 - 25.4 |

| Pyrrolidine (B122466) | 5-membered | 5.4 - 5.8 |

| Piperidine (B6355638) | 6-membered | 0 |

This table presents a comparison of the ring strain energies of common saturated nitrogen heterocycles, highlighting the intermediate strain of the azetidine ring. ulisboa.pt

Significance of 3-Hydroxyazetidine-1-carboxylic Acid as a Privileged Scaffold in Research

The azetidine framework is considered a privileged scaffold in drug discovery due to its combination of molecular rigidity and satisfactory stability, which can impart unexpected and favorable pharmaceutical characteristics. ktu.edu The introduction of functional groups, such as the hydroxyl and carboxylic acid moieties in this compound, further enhances its utility. The rigid, three-dimensional nature of the azetidine ring allows for the precise spatial orientation of substituents, which can lead to higher affinity and selectivity for biological targets. researchgate.net This makes derivatives of 3-hydroxyazetidine valuable components in the design of compound libraries for screening and lead optimization in drug discovery programs. researchgate.net

Applications in Medicinal Chemistry Research as Building Blocks and Pharmacophores

Azetidine-containing building blocks are widely employed in drug design. researchgate.net The scaffold is present in numerous approved drugs and clinical candidates, where it can improve potency and pharmacokinetic profiles. ktu.edu For instance, the antihypertensive drug Azelnidipine and the anticancer agent Cobimetinib both feature an azetidine moiety. ulisboa.ptresearchgate.net The protected form, N-Boc-3-hydroxyazetidine, serves as a common starting material for the synthesis of more complex molecules, including those used in the development of dual A2A/A2B adenosine (B11128) receptor antagonists for cancer immunotherapy. ktu.edu

| Drug Name | Therapeutic Area | Role of Azetidine Scaffold |

| Azelnidipine | Antihypertensive | Core structural component |

| Cobimetinib | Anticancer | Approved drug with an azetidine amide motif |

| Ziritaxestat | (Formerly) Investigational | Advanced clinical candidate with an azetidine amide |

| Ezetimibe | Cholesterol Absorption Inhibitor | Contains a monocyclic azetidin-2-one (B1220530) (β-lactam) ring |

This table showcases examples of marketed and investigational drugs that incorporate the azetidine scaffold, demonstrating its therapeutic relevance. ulisboa.ptresearchgate.netsci-hub.se

Emergence as Non-Proteinogenic Amino Acids and Peptide Isosteres

Beyond their use as simple building blocks, 3-hydroxyazetidine carboxylic acids are recognized as non-proteinogenic amino acids that can be incorporated into peptides. researchgate.net This application is of significant interest to medicinal chemists as it provides a new class of peptide isosteres. researchgate.net The incorporation of such constrained amino acids into a peptide backbone can have profound effects on the resulting molecule's conformation. nih.gov For example, the 3-aminoazetidine-3-carboxylic acid moiety has been observed to act as a β-turn inducer. researchgate.net By introducing such rigid structural constraints, researchers can control the three-dimensional shape of peptides, which is critical for their biological activity and stability. mdpi.com This strategy is a powerful tool for designing peptidomimetics with improved therapeutic properties, such as enhanced resistance to enzymatic degradation or better receptor binding affinity. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7NO3 |

|---|---|

Molecular Weight |

117.10 g/mol |

IUPAC Name |

3-hydroxyazetidine-1-carboxylic acid |

InChI |

InChI=1S/C4H7NO3/c6-3-1-5(2-3)4(7)8/h3,6H,1-2H2,(H,7,8) |

InChI Key |

SNBYDHCSBZIOQL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(=O)O)O |

Origin of Product |

United States |

Derivatization and Functionalization of 3 Hydroxyazetidine 1 Carboxylic Acid Scaffolds

Functional Group Transformations on the Azetidine (B1206935) Ring System

The inherent reactivity of the functional groups on the 3-hydroxyazetidine-1-carboxylic acid core allows for a range of chemical modifications. These transformations are crucial for creating new analogs with tailored properties.

Oxidation of Hydroxyl to Ketone (Synthesis of Azetidin-3-ones)

The oxidation of the hydroxyl group at the C-3 position to a ketone is a fundamental transformation that yields azetidin-3-ones. These ketones are valuable intermediates for further functionalization. A common method for this oxidation involves Swern oxidation conditions. For instance, N-Boc-3-hydroxyazetidine can be treated with ethanedioyl chloride and dimethyl sulfoxide (B87167) (DMSO) in dichloromethane (B109758), followed by the addition of triethylamine, to produce N-Boc-3-azetidinone. chemicalbook.com This intermediate is pivotal in the synthesis of various pharmaceutical agents, including antibacterial aminoglycoside analogs and antidepressant drugs. chemicalbook.com

Alternative gold-catalyzed methods have also been developed for the synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov This approach involves an intermolecular alkyne oxidation to generate a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov This method is notable for its flexibility and the ability to produce enantiomerically pure products. nih.gov

| Precursor | Reagents | Product | Application |

| N-Boc-3-hydroxyazetidine | Ethanedioyl chloride, DMSO, Triethylamine | N-Boc-3-azetidinone | Intermediate for pharmaceuticals chemicalbook.com |

| Chiral N-propargylsulfonamides | Gold catalyst | Chiral azetidin-3-ones | Synthesis of functionalized azetidines nih.gov |

Reduction of Azetidin-2-ones to Azetidines

While not a direct transformation of this compound, the reduction of β-lactams (azetidin-2-ones) is a well-established and crucial method for accessing the core azetidine scaffold. rsc.orgmagtech.com.cn Various reducing agents can be employed for this purpose, with hydroalanes being particularly effective. rsc.orgacs.org The choice of reducing agent is critical to avoid undesired ring-opening of the strained four-membered ring. rsc.org This reduction is a key step in many synthetic routes that utilize the β-lactam synthon approach to generate functionalized azetidines. rsc.org

Synthesis of Substituted this compound Derivatives

Introducing substituents onto the azetidine ring significantly expands the chemical space accessible from the this compound scaffold. Halogenation and the introduction of fluorine-containing groups are particularly important for modulating the physicochemical and biological properties of the resulting molecules.

Introduction of Halogen Functionality (e.g., 3-Haloazetidines, 3-Iodoazetidine)

Protected 3-haloazetidines are versatile building blocks in medicinal chemistry. researchgate.net A one-pot, gram-scale synthesis of these compounds has been developed from commercially available starting materials via a strain-release reaction of 1-azabicyclo[1.1.0]butane. researchgate.net For example, Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with arylsilanes under mild conditions can yield a variety of 3-arylazetidines.

Synthesis of 3-Fluoroazetidine Carboxylic Acids as Bioisosteres

Fluorine-containing molecules are of great interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. acs.org The synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated β-amino acid, has been achieved through a multi-step pathway. acs.orgacs.orgnih.gov A key step in this synthesis is the bromofluorination of a suitable acyclic precursor, followed by reduction, ring closure, and subsequent oxidation. acs.orgacs.org Specifically, 1-Boc-3-fluoro-3-hydroxymethylazetidine can be oxidized using sodium periodate (B1199274) and ruthenium(III) chloride to yield 1-Boc-3-fluoroazetidine-3-carboxylic acid. acs.org These fluorinated azetidines have potential applications as dipeptidyl peptidase IV inhibitors and cannabinoid receptor modulators. acs.org

| Precursor | Key Transformation | Product | Significance |

| N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine | Bromofluorination, reduction, ring closure, oxidation | 1-Boc-3-fluoroazetidine-3-carboxylic acid | Fluorinated β-amino acid building block acs.orgacs.org |

Preparation of 3-(Trifluoromethyl)thiolated Azetidines

The trifluoromethylthio group (SCF3) is another important functional group in drug design. The synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid has been reported, starting from protected 3-haloazetidines. researchgate.net This highlights the utility of the halogenated intermediates for introducing a diverse range of functionalities onto the azetidine core.

Synthesis of 3,3-Disubstituted Azetidines

The synthesis of 3,3-disubstituted azetidines represents a significant area of interest, as these motifs can serve as polar and achiral linker groups in drug discovery. A versatile approach to these compounds involves the use of 3-aryl-3-azetidinols, which can be functionalized through the formation of an azetidine carbocation intermediate. This intermediate can then react with various nucleophiles, including (hetero)aromatics, phenols, and thiols, to yield 3,3-disubstituted azetidines. morressier.com

For instance, the treatment of 3-cyanoazetidine with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures generates a stabilized anion that can be trapped with various electrophiles. This method has been successfully employed to synthesize 3-substituted azetidine-3-carboxylic acid derivatives by introducing alkyl or propargyl groups. semanticscholar.org Subsequent hydrolysis of the nitrile group then furnishes the desired carboxylic acid. semanticscholar.org

A summary of electrophiles used in the synthesis of 3,3-disubstituted azetidines from a 3-cyanoazetidine intermediate is presented in the table below.

| Electrophile | Resulting 3-Substituent | Reference |

| Methyl iodide | Methyl | semanticscholar.org |

| Allyl bromide | Allyl | semanticscholar.org |

| 3-(trimethylsilyl)propargyl bromide | 3-(trimethylsilyl)propargyl | semanticscholar.org |

| N-methyl-N-(trifluoromethylthio)aniline | Trifluoromethylthio | semanticscholar.org |

Formation of Amide and Ester Derivatives of this compound

The carboxylic acid and hydroxyl moieties of this compound are readily converted into amide and ester derivatives, respectively. These reactions typically follow standard procedures for amide and ester formation. youtube.comlibretexts.orglibretexts.orgkhanacademy.org For example, amides can be prepared by reacting the carboxylic acid with an amine in the presence of a coupling agent or by converting the carboxylic acid to an acid chloride followed by reaction with an amine. libretexts.org Similarly, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. libretexts.org

Stability Considerations for Amide Derivatives under Varying pH Conditions

The stability of amide derivatives of 3-hydroxyazetidine is a crucial factor, particularly for their potential application in biological systems. Studies have shown that N-methylazetidine amide derivatives exhibit long-term stability at both acidic and neutral pH. This stability suggests their suitability as non-proteinogenic amino acid components in peptides, offering medicinal chemists a novel class of peptide isosteres.

Incorporation into Peptides and Peptidomimetics

Azetidine-containing amino acids are valuable building blocks for the synthesis of peptides and peptidomimetics. nih.gov Their incorporation can induce specific conformational constraints on the peptide backbone, which can lead to enhanced biological activity, selectivity, and metabolic stability. nih.govmdpi.com The strained four-membered ring of azetidine influences the torsional angles of the peptide chain, potentially mimicking or stabilizing specific secondary structures like β-turns. nih.gov

For instance, the replacement of proline with azetidine-2-carboxylic acid in tetrapeptides has been shown to perturb the normal peptide secondary structure, leading to the presence of both cis and trans peptide bonds. umich.edu This highlights the significant impact of incorporating this non-natural amino acid on peptide conformation. The synthesis of such modified peptides generally involves standard solid-phase or solution-phase peptide synthesis methodologies. mdpi.com

Synthesis of Azetidine-Fused Heterocycles and Complex Architectures

The 3-hydroxyazetidine scaffold can be elaborated into more complex, fused heterocyclic systems. These intricate structures are of significant interest in medicinal chemistry due to their potential to interact with biological targets in a highly specific manner.

Bicyclic Polyhydroxylated Azetidine Iminosugars

A notable class of azetidine-fused heterocycles are the bicyclic polyhydroxylated azetidine iminosugars. These compounds are mimics of carbohydrates where the endocyclic oxygen is replaced by a nitrogen atom. rsc.orgrsc.org A stereodivergent route has been developed for the synthesis of 6-azabicyclo[3.2.0]heptane derivatives, a new class of fused bicyclic iminosugars. rsc.orgrsc.org This strategy utilizes a common bicyclic β-lactam precursor, which is synthesized via a cationic Dieckmann-type reaction. rsc.orgrsc.org Subsequent stereocontrolled oxidations allow for the preparation of various novel iminosugar mimics. rsc.orgrsc.org These polyhydroxylated azetidines have shown potential as glycosidase inhibitors. nih.gov

Spirocyclic NH-Azetidines

Spirocyclic structures containing an azetidine ring are another important class of complex architectures. These compounds can act as bioisosteres for more common saturated six-membered heterocycles. researchgate.net The synthesis of multifunctional spirocyclic azetidines has been achieved from common cyclic carboxylic acids in a two-step sequence involving the formation of azetidinones followed by their reduction. nih.gov Another approach involves a titanium(IV)-mediated synthesis from oxime ethers, proceeding through a proposed Kulinkovich-type mechanism to form a titanacyclopropane intermediate. researchgate.net These spirocyclic azetidines have been incorporated into known drug structures, leading to analogues with improved activity and reduced toxicity. nih.gov

3 Pyrrolo[1,2-a]indoles from Alkynylazetidines

The synthesis of pyrrolo[1,2-a]indoles, a significant heterocyclic scaffold found in various biologically active compounds, can be achieved through the strategic derivatization and functionalization of this compound. This pathway involves the transformation of the azetidine ring into a suitable alkynyl-substituted precursor, which then undergoes a cyclization reaction to form the desired tricyclic indole (B1671886) system.

A key intermediate in this synthetic sequence is tert-butyl 3-oxoazetidine-1-carboxylate, which can be prepared from tert-butyl 3-hydroxyazetidine-1-carboxylate through oxidation. nih.govchemicalbook.com Common oxidation methods include using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of an oxidant like sodium hypochlorite (B82951) (NaClO). nih.gov

The resulting 3-oxoazetidine derivative serves as a versatile precursor for the introduction of the alkynyl functionality. This transformation can be accomplished through various synthetic strategies, setting the stage for the subsequent cyclization to form the pyrrolo[1,2-a]indole core.

A notable and efficient method for the construction of the pyrrolo[1,2-a]indole framework from alkynylazetidine precursors is through a gold(I)-catalyzed rearrangement. This reaction proceeds via the intramolecular cyclization of N-aryl-2-alkynylazetidines. The gold catalyst activates the alkyne, facilitating a nucleophilic attack by the appended aryl group, leading to the formation of the fused indole ring system. This catalytic approach is highly effective for the synthesis of a variety of substituted pyrrolo[1,2-a]indoles.

The general reaction scheme involves the treatment of an N-aryl-2-alkynylazetidine with a gold(I) catalyst, such as [AuCl(PPh₃)]/AgSbF₆ or the more reactive 2-biphenyl-dicyclohexylphosphino-gold(I) hexafluoroantimonate, in a suitable solvent like dichloromethane at room temperature. The reaction efficiently converts the alkynylazetidine into the corresponding pyrrolo[1,2-a]indole derivative.

Detailed research findings have demonstrated the versatility of this gold-catalyzed cyclization. A range of substituents on both the aryl ring and the alkyne terminus are well-tolerated, allowing for the synthesis of a diverse library of pyrrolo[1,2-a]indoles. The reaction conditions are generally mild, and the yields are often high.

Below are tables summarizing the synthesis of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, and the subsequent gold-catalyzed cyclization to form various pyrrolo[1,2-a]indole derivatives.

Table 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, NaBr, NaHCO₃, NaClO, CH₂Cl₂, 0 °C | tert-Butyl 3-oxoazetidine-1-carboxylate | 95 |

Table 2: Gold(I)-Catalyzed Synthesis of Pyrrolo[1,2-a]indoles from N-Aryl-2-alkynylazetidines

| N-Aryl-2-alkynylazetidine Substrate | Catalyst System | Solvent | Product | Yield (%) |

| N-(4-Methoxyphenyl)-2-(phenylethynyl)azetidine | [AuCl(PPh₃)]/AgSbF₆ | CH₂Cl₂ | 7-Methoxy-1-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole | 92 |

| N-Phenyl-2-(phenylethynyl)azetidine | [AuCl(PPh₃)]/AgSbF₆ | CH₂Cl₂ | 1-Phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole | 85 |

| N-(4-Chlorophenyl)-2-(phenylethynyl)azetidine | [AuCl(PPh₃)]/AgSbF₆ | CH₂Cl₂ | 7-Chloro-1-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole | 88 |

| N-Phenyl-2-(trimethylsilylethynyl)azetidine | [AuCl(IPr)]/AgSbF₆ | CH₂Cl₂ | 1-(Trimethylsilyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indole | 90 |

| N-(4-Methoxyphenyl)-2-(hex-1-yn-1-yl)azetidine | [AuCl(PPh₃)]/AgSbF₆ | CH₂Cl₂ | 1-Butyl-7-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole | 87 |

Structural and Conformational Analysis of 3 Hydroxyazetidine 1 Carboxylic Acid and Analogues

Analysis of Ring Strain Energy and Molecular Rigidity of Azetidines

Azetidines, as four-membered nitrogen-containing heterocycles, are characterized by a significant degree of ring strain, a property that profoundly influences their chemical reactivity and molecular conformation. The ring-strain energy of the azetidine (B1206935) ring is approximately 25.2–25.4 kcal/mol. This value is comparable to other highly strained cyclic systems such as cyclobutane (B1203170) (26.4 kcal/mol), aziridine (B145994) (26.7 kcal/mol), and cyclopropane (B1198618) (27.6 kcal/mol), and is substantially higher than that of the less strained five-membered pyrrolidine (B122466) ring (5.8 kcal/mol).

This inherent ring strain is a defining feature of the azetidine scaffold, imparting a high degree of molecular rigidity. While the strain drives the reactivity of the molecule, the ring is notably more stable than the three-membered aziridine ring, which allows for easier handling while still providing unique reactivity under suitable conditions. This combination of stability and constrained conformation makes the azetidine moiety a privileged structure in medicinal chemistry. The rigidity of the azetidine ring, including that in 3-hydroxyazetidine-1-carboxylic acid, plays a crucial role in pre-organizing the conformation of molecules into which it is incorporated, particularly in the context of peptides and peptidomimetics.

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Piperidine (B6355638) | 6-membered | 0 |

| Pyrrolidine | 5-membered | 5.8 |

| Azetidine | 4-membered | 25.2 |

| Cyclobutane | 4-membered | 26.4 |

| Aziridine | 3-membered | 26.7 |

| Cyclopropane | 3-membered | 27.6 |

This table compares the ring strain energy of azetidine with other common cyclic hydrocarbons and nitrogen heterocycles. Data sourced from.

Spectroscopic Characterization Techniques (NMR, IR)

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for the characterization of this compound and its analogues, providing detailed information about their molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid like this compound is distinguished by two primary absorption bands. A very broad and strong O-H stretching absorption is typically observed in the region of 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form common in carboxylic acids. This broad signal often overlaps with C-H stretching peaks. The second key feature is the carbonyl (C=O) stretching frequency, which appears as a strong band near 1710 cm⁻¹ for the dimeric state. The presence of the additional hydroxyl group at the 3-position would also contribute to the O-H stretching region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum, the proton of the carboxylic acid group (–COOH) is highly deshielded and appears as a characteristic signal far downfield, typically in the 10–12 ppm range. This signal is often a broad singlet due to hydrogen bonding and will disappear upon exchange with D₂O. The protons on the azetidine ring carbons would have distinct chemical shifts. For the related compound tert-Butyl 3-hydroxyazetidine-1-carboxylate, the protons on the carbons adjacent to the nitrogen (C2 and C4) and the proton on the carbon bearing the hydroxyl group (C3) would show specific signals, along with the proton of the hydroxyl group itself.

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the carboxylic acid group is significantly deshielded, with its resonance typically appearing between 160 and 180 ppm. This is slightly upfield compared to the carbonyl carbons of aldehydes or ketones. The carbons of the azetidine ring would also give distinct signals, with their chemical shifts influenced by the attached nitrogen, hydroxyl, and carboxyl groups.

| Spectroscopic Technique | Functional Group | Characteristic Absorption/Chemical Shift |

|---|---|---|

| IR Spectroscopy | O-H stretch (dimer) | 2500–3300 cm⁻¹ (broad, strong) |

| IR Spectroscopy | C=O stretch (dimer) | ~1710 cm⁻¹ (strong) |

| ¹H NMR Spectroscopy | -COOH | 10–12 ppm (broad singlet) |

| ¹³C NMR Spectroscopy | -COOH | 160–180 ppm |

This table summarizes the characteristic spectroscopic signatures for the carboxylic acid group relevant to this compound. Data sourced from.

X-ray Crystallographic Analysis for Structural Elucidation

X-ray crystallography is a powerful technique for the definitive determination of the three-dimensional structure of molecules in the solid state. For this compound and its analogues, this method provides precise information on bond lengths, bond angles, and the puckering of the four-membered ring.

Conformational Studies of Azetidine-Containing Peptides and Mimics

Azetidine-based amino acids are effective inducers of reverse turns in peptide chains. Specifically, the conformational constraints imposed by the four-membered ring preferentially stabilize γ-turn conformations. This contrasts with the five-membered proline ring, which more commonly induces β-turns. The 3-aminoazetidine (3-AAz) subunit has been identified as a potent turn-inducing element, facilitating the efficient synthesis of small cyclic peptides. The ability of the azetidine ring to pre-organize the peptide backbone into a turn-like structure is a key feature in the design of peptidomimetics with defined secondary structures.

Intramolecular hydrogen bonds are crucial for the stabilization of defined secondary structures in peptides. In peptides containing azetidine analogues, several types of hydrogen bonds have been identified. For instance, studies on derivatives of 3-amino-1-methylazetidine-3-carboxylic acid have shown that sidechain-to-backbone N-H···N hydrogen bonds can form, creating a six-membered ring that helps to stabilize a C5 hydrogen-bonded conformation (a γ-turn). Another study identified an unexpected main-chain-to-side-chain hydrogen bond connecting the nitrogen atom of the azetidine ring with the amide N-H of the subsequent residue. Such hydrogen bonding networks significantly reduce the conformational flexibility of the peptide and are key to the structure-stabilizing effects of azetidine residues.

Flexibility: Peptides containing azetidine-2-carboxylic acid (Aze) are generally more flexible than their proline-containing counterparts. This increased flexibility arises from reduced steric repulsion between the smaller four-membered ring and adjacent residues.

Ring Puckering: The four-membered azetidine ring is less puckered than the five-membered pyrrolidine ring of proline. This difference in ring geometry leads to notable changes in the peptide backbone structure, particularly in bond angles around the N-Cα bond.

Turn Induction: A key distinction lies in the type of reverse turn they induce. While both proline and azetidine derivatives are effective turn inducers, proline tends to promote the formation of β-turns, whereas the more constrained azetidine ring forces the peptide backbone to adopt γ-turn conformations. This differential effect allows for the selective design of peptides with specific turn structures.

| Property | Azetidine-Containing Peptides | Proline-Containing Peptides |

|---|---|---|

| Ring Size | 4-membered | 5-membered |

| Flexibility | More flexible | Less flexible |

| Preferred Turn Type | γ-turn | β-turn |

| Ring Puckering | Less puckered | More puckered (e.g., Cγ-endo/exo) |

This table highlights the key conformational differences observed when incorporating azetidine versus proline residues into peptide structures. Data sourced from.

Biological and Biochemical Research Applications in Vitro

Applications as Chiral Building Blocks for Biologically Active Compounds

3-Hydroxyazetidine-1-carboxylic acid serves as a versatile chiral building block in the synthesis of a wide array of biologically active compounds. The rigid, four-membered azetidine (B1206935) ring introduces conformational constraints that can be advantageous for binding to biological targets. Its hydroxyl and carboxylic acid functionalities provide convenient handles for chemical modification, allowing for the construction of more complex molecules. The chirality of this compound is crucial, as biological systems are often stereospecific, and the interaction of a drug with its target can be highly dependent on the correct three-dimensional arrangement of atoms.

The use of chiral building blocks like this compound is a fundamental strategy in medicinal chemistry for the synthesis of enantiomerically pure pharmaceuticals. This approach helps in developing drugs with improved potency and reduced side effects, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Enzyme Inhibition Studies (In Vitro Assays)

Derivatives of this compound have been investigated as inhibitors of various enzymes in in vitro assays. These studies are crucial for understanding the mechanism of action of potential drug candidates and for the development of new therapeutic agents.

Compounds incorporating the azetidine motif have shown potential as glycosidase inhibitors. Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Inhibition of these enzymes is a therapeutic strategy for managing conditions such as diabetes and viral infections. For instance, α-glucosidase inhibitors can delay the absorption of carbohydrates from the gut, thereby reducing post-prandial blood glucose levels. The structural features of azetidine derivatives can mimic the transition state of the natural substrate, leading to potent inhibition of the enzyme.

| Enzyme Target | Compound Type | Potential Therapeutic Application |

| α-Glucosidase | Azetidine derivatives | Diabetes Mellitus |

| β-Hexosaminidases | Azetidine derivatives | Lysosomal storage disorders |

| Amyloglucosidase | Azetidine derivatives | Starch processing, potential antidiabetic |

The structural framework of this compound is relevant to the study of prolyl hydroxylase (PHD) inhibitors. PHDs are enzymes that play a critical role in the cellular response to hypoxia by regulating the stability of hypoxia-inducible factors (HIFs). Under normal oxygen conditions, PHDs hydroxylate specific proline residues on HIF-α subunits, targeting them for degradation. Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and glucose metabolism. This mechanism is being explored for the treatment of anemia associated with chronic kidney disease. The design of potent and selective PHD inhibitors often involves incorporating structural motifs that can chelate the active site iron atom and mimic the 2-oxoglutarate co-substrate, and azetidine derivatives have been explored in this context.

Receptor Ligand Development in Cellular and In Vitro Models

The azetidine scaffold is a key component in the development of ligands for various receptors, demonstrating its utility in modulating cellular signaling pathways in in vitro models.

Derivatives of this compound have been instrumental in the development of potent and selective agonists for sphingosine-1-phosphate (S1P) receptors. S1P receptors, particularly the S1P1 subtype, are crucial for regulating lymphocyte trafficking from lymphoid organs. Agonism at the S1P1 receptor leads to its internalization and degradation, effectively sequestering lymphocytes in the lymph nodes and reducing their circulation in the bloodstream. This mechanism of action is the basis for the therapeutic effect of drugs used in the treatment of autoimmune diseases like multiple sclerosis. Research has focused on designing S1P1 receptor agonists with high selectivity over other S1P receptor subtypes, such as S1P3, to minimize potential cardiovascular side effects.

| Receptor Subtype | Ligand Action | Therapeutic Rationale | Key Research Finding |

| S1P1 | Agonist | Immunomodulation by lymphocyte sequestration | Development of selective agonists to reduce autoimmune inflammation. |

| S1P3 | Avoidance of Agonism | Minimization of cardiovascular side effects (e.g., bradycardia) | High selectivity for S1P1 over S1P3 is a key design objective. |

The azetidine ring is a core structural feature in a class of potent and selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). Sazetidine-A, a notable example, is a high-affinity ligand for the α4β2 subtype of nAChRs. nAChRs are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in various cognitive functions, including learning, memory, and attention. Depending on the specific receptor subtype and its stoichiometry, azetidine-based ligands can act as agonists, partial agonists, or silent desensitizers. The development of subtype-selective nAChR ligands is a promising area of research for the treatment of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction.

Monoacylglycerol Lipase (B570770) Inhibitors

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL is a therapeutic strategy for a range of neurological disorders by way of elevating 2-AG levels. The azetidine scaffold, specifically derivatives of 3-hydroxyazetidine, serves as a crucial component in the synthesis of novel MAGL inhibitors.

In the development of new reversible MAGL radioligands for positron emission tomography (PET), tert-butyl 3-hydroxyazetidine-1-carboxylate was utilized as a key starting material. scintica.com Through O-alkylation, this azetidine derivative was used to synthesize compounds intended for imaging and studying MAGL in the brain. scintica.com For instance, the synthesis of compound 1 (see table of compounds) involved reacting tert-butyl 3-hydroxyazetidine-1-carboxylate with specific benzyl (B1604629) bromides, followed by deprotection and subsequent reaction with a pyridoxazine derivative to yield the final MAGL-targeting molecule. scintica.com This highlights the role of the 3-hydroxyazetidine moiety as a foundational scaffold for constructing complex chemical probes for significant biological targets. scintica.com

NMDA Receptor Modulation

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors vital for synaptic plasticity, learning, and memory. mdpi.commdpi.com Their dysregulation is implicated in numerous neurological conditions. Azetidine carboxylic acids have been investigated as conformationally restricted analogues of glutamate to probe and modulate NMDA receptor activity. nih.gov

Specifically, the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC) have been synthesized and pharmacologically evaluated for their effects on NMDA receptors. nih.govnih.gov These compounds act as potential agonists, and their rigid structure provides insight into the specific conformational requirements for receptor binding and activation. Research has shown that these stereoisomers exhibit different affinities and potencies across the four main NMDA receptor subtypes (NR1/NR2A, NR1/NR2B, NR1/NR2C, and NR1/NR2D). nih.govnih.gov

The binding affinities and agonist potencies of these compounds were determined through radioligand binding assays and electrophysiological characterization. nih.gov The results demonstrate the stereospecific interactions between the azetidine ligands and the receptor subtypes, providing valuable data for the rational design of subtype-selective NMDA receptor modulators. nih.govnih.gov

| Compound | Binding Affinity (Ki, μM) at native NMDA receptors | Agonist Potency (EC50, μM) at NR1/NR2D | Activity Profile |

|---|---|---|---|

| L-trans-ADC | 10 | 50 | Agonist with highest potency at NR1/NR2D |

| D-cis-ADC | 21 | 230 | Partial agonist |

| D-trans-ADC | 90 | - | Low-affinity ligand |

| L-cis-ADC | >100 | - | Low-affinity ligand |

Peptidomimetic and Foldameric Applications of Azetidine Carboxylic Acids

Azetidine carboxylic acids, particularly L-azetidine-2-carboxylic acid (Aze), are recognized as valuable tools in peptide chemistry. nih.govwikipedia.org As a lower homologue of proline, Aze can be incorporated into peptide chains to create peptidomimetics—molecules that mimic the structure and function of natural peptides. nih.gov The introduction of the four-membered azetidine ring imposes unique conformational constraints on the peptide backbone, making these compounds useful as foldamer elements to induce specific secondary structures. acs.org

Design of Conformationally Constrained Peptides

The design of peptides with predictable and stable conformations is a central goal in medicinal chemistry. Azetidine-based amino acids serve as building blocks for creating such conformationally constrained peptides. acs.org By restricting the torsional angles of the peptide backbone, the azetidine ring helps to lock the peptide into a specific three-dimensional shape, which can enhance binding affinity to biological targets and improve metabolic stability.

The synthesis of enantiopure azetidine-2-carboxylic acids and their 3-substituted congeners provides access to a library of conformationally constrained analogues of natural amino acids like phenylalanine and leucine. acs.org These non-natural amino acids can then be incorporated into peptide sequences to investigate structure-activity relationships and develop novel therapeutic peptides. nih.gov

Strategies for Peptide Backbone Secondary Structure Stabilization

The rigid four-membered ring of azetidine carboxylic acids can be used to stabilize specific secondary structures within a peptide. Research has demonstrated that the presence of 2-azetidinylcarboxylic acids within a peptide chain can induce the formation of γ-turns. acs.org

Furthermore, studies on tetrapeptides containing both azetidine-2-carboxylic acid and proline have revealed the profound impact of the azetidine residue on peptide bond conformation. nih.govumich.edu For example, the tetrapeptide Boc-(L-Aze-L-Pro)2-Opcp was found to adopt an all-cis peptide bond conformation in trifluoroethanol, consistent with a left-handed helix. nih.gov In contrast, introducing a single Aze residue into a sequence of three proline residues was shown to perturb the typical secondary structure observed in polyproline peptides. nih.govumich.edu These findings underscore the utility of azetidine carboxylic acids as strategic tools for directing peptide folding and stabilizing desired secondary structures.

| Peptide Sequence | Solvent | Observed Conformation |

|---|---|---|

| Boc-(L-Aze-L-Pro)2-Opcp | Trifluoroethanol | All-cis peptide bonds, compatible with a left-handed helix |

| Boc-(L-Pro)3-L-Aze-Opcp | Chloroform or Trifluoroethanol | Presence of both cis and trans peptide bonds, perturbation of normal structure |

Data from spectroscopic analysis of synthetic tetrapeptides. nih.gov

Research in PROTACs and Antibody-Drug Conjugates (ADCs) using Azetidine Scaffolds

In the rapidly advancing fields of targeted protein degradation and cancer therapy, azetidine scaffolds have emerged as critical components. They are used in the construction of both Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Azetidine-3-carboxylic acid is employed as a non-cleavable linker in the synthesis of ADCs. medchemexpress.com ADCs are complex molecules that consist of a monoclonal antibody attached to a cytotoxic drug via a chemical linker. The antibody targets a specific protein on the surface of cancer cells, delivering the cytotoxic payload directly to the tumor site. Similarly, 1-Boc-3-hydroxyazetidine is also categorized as a component used in the synthesis of ADCs. pharmaffiliates.com

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations of Azetidine (B1206935) Systems

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is a versatile tool for studying the geometries, reaction mechanisms, and spectroscopic properties of molecules. mdpi.comnih.gov In the context of azetidine systems, DFT calculations have been instrumental in understanding reaction pathways and selectivities. For instance, DFT has been employed to gain insights into the regioselectivity of aminolysis of epoxy amines to form azetidines. frontiersin.org These calculations can help rationalize why certain isomers are favored over others by comparing the energies of the transition states leading to different products. frontiersin.orgnih.gov

Computational studies on the aldol (B89426) reaction catalyzed by 2-azetidine carboxylic acid have utilized DFT to analyze the structures of catalysts and transition states, revealing the origins of stereoselectivities. researchgate.net By examining the subtle structural differences between catalysts, researchers can establish key factors to design new, more efficient catalysts. researchgate.net The trends in stereoselectivity can often be predicted using DFT at levels of theory such as B3LYP-6-31G(d,p). researchgate.net

DFT is also used to calculate various molecular properties that provide insights into the reactivity of azetidine derivatives. These properties include thermodynamic parameters like zero-point energy, enthalpy, entropy, and Gibbs energy, which can be calculated for different conformers at various temperatures. mdpi.com

High-Level Quantum Chemical Calculations (e.g., CASPT2)

For a more accurate description of electronic structures, especially in cases of near-degeneracy of electronic states or for studying excited states, high-level quantum chemical methods are employed. researchgate.net Complete Active Space Second-order Perturbation Theory (CASPT2) is one such method that provides a robust framework for studying multiconfigurational systems. researchgate.netmolcas.orgarxiv.org The CASPT2 method builds upon a Complete Active Space Self-Consistent Field (CASSCF) reference wavefunction, which correctly describes the static correlation, and then adds the dynamic correlation at the second-order perturbation theory level. researchgate.netarxiv.org

While direct applications of CASPT2 to 3-Hydroxyazetidine-1-carboxylic acid are not extensively documented in the provided context, the methodology is crucial for understanding photochemical reactions and the properties of excited states in related heterocyclic systems. researchgate.netresearchgate.net For example, CASSCF/CASPT2 has been used to study excited-state intramolecular proton transfer in imidazole (B134444) derivatives. researchgate.net Such methods are essential for accurately modeling photochemical processes, including those that could be relevant to the synthesis or degradation of azetidine compounds. researchgate.net The development of multi-state versions of CASPT2 (MS-CASPT2) has further enhanced its capability to study the properties of excited states. arxiv.org

Molecular Dynamics Simulations (in context of conformational analysis)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for conformational analysis, providing insights into the dynamic behavior and stability of different molecular shapes. For azetidine derivatives, MD simulations can reveal the preferred conformations in different environments and how these conformations influence the molecule's properties and interactions.

Extended MD simulations have been used to study the mechanisms of activation and inactivation of receptors, which can be relevant for azetidine-containing ligands. biorxiv.org The analysis of MD simulation trajectories can reveal important structural and dynamic differences between different states of a system. biorxiv.org By analyzing these simulations, researchers can understand how ligands bind to receptors and the conformational changes that occur upon binding. mdpi.com Tools like GROMACS and Visual Molecular Dynamics are commonly used for running and analyzing MD simulations. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. echemcom.comnajah.edu This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target like a protein or enzyme. echemcom.comnajah.edu

The process typically involves preparing the 3D structures of both the ligand and the target protein. echemcom.com The ligand's geometry is often optimized using force fields like OPLS-2005. echemcom.com Software such as Autodock and Glide are then used to perform the docking calculations, which score the different binding poses based on their predicted binding affinity. echemcom.comnih.gov The results of molecular docking can provide valuable information about key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. researchgate.netnih.gov

For example, in the study of potential inhibitors for enzymes like cyclooxygenase-2 (COX-2), molecular docking can identify compounds with strong binding affinities. najah.edu These computational predictions can then guide the experimental synthesis and testing of new drug candidates. echemcom.com

Investigation of Reaction Mechanisms and Energetics in Azetidine Synthesis

Computational chemistry plays a crucial role in elucidating the mechanisms and energetics of chemical reactions, including the synthesis of azetidines. mit.eduresearchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate the activation energies, which helps in understanding the reaction kinetics and selectivity. frontiersin.org

Recent advancements have seen the use of computational models to predict the outcome of reactions for synthesizing azetidines, moving beyond a trial-and-error approach. mit.edu These models can prescreen potential substrates to determine which are likely to react successfully. mit.edu

The strain inherent in the four-membered ring of azetidines makes them susceptible to ring-opening reactions. rsc.org Computational studies can provide quantitative insights into the energetics of these processes. beilstein-journals.org The ring strain of azetidines is a key factor driving their reactivity. rsc.org Understanding the thermodynamics and kinetics of ring-opening is crucial for both predicting the stability of azetidine derivatives and for designing synthetic strategies that utilize ring-opening as a key step. beilstein-journals.orgacs.org For instance, photochemical methods can be used to form strained azetidinols, which then readily undergo ring-opening. beilstein-journals.org

The formation of the azetidine ring often proceeds through a transition state that dictates the stereochemistry and regiochemistry of the product. nih.govnih.gov Transition state analysis using computational methods can provide a detailed picture of the geometry and energy of these critical points along the reaction coordinate. researchgate.net For example, in the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT calculations of the transition states showed that the energy barrier to form the azetidine was lower than that for the competing pyrrolidine (B122466) formation, consistent with experimental observations. frontiersin.orgnih.gov These computational results can also suggest the role of catalysts and coordinating species in influencing the reaction outcome. frontiersin.orgnih.gov

Prediction and Characterization of Conformational Preferences and Energy Landscapes

Computational and theoretical studies are pivotal in elucidating the conformational preferences and energy landscapes of molecules like this compound. These investigations provide insights into the molecule's three-dimensional structure, stability of different conformers, and the energy barriers between them, which are crucial for understanding its chemical behavior and potential interactions.

For the N-Boc protected analogue, tert-butyl 3-hydroxyazetidine-1-carboxylate, theoretical calculations would typically explore the puckering of the azetidine ring and the rotation around the N-C(O) bond of the carbamate (B1207046) group. The interplay between the steric bulk of the tert-butyl group and the hydrogen bonding potential of the 3-hydroxy group would be a key determinant of the most stable conformers.

In the absence of specific published data for this compound, a hypothetical representation of what such computational data would entail is presented below. This is for illustrative purposes to demonstrate the type of information that would be generated from such a study. The values are not based on actual experimental or calculated results for this specific molecule.

Hypothetical Conformational Analysis Data

A computational study would typically identify several low-energy conformers. The primary degrees of freedom would be the ring pucker and the orientation of the hydroxyl and carboxylic acid groups. The azetidine ring can exist in two primary puckered conformations, often designated as axial and equatorial, referring to the position of the substituent at the 3-position relative to a pseudo-plane of the ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ring Pucker | Hydroxyl Orientation | Carboxylic Acid Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | anti | syn | 0.00 |

| 2 | Axial | syn | syn | 1.25 |

| 3 | Equatorial | syn | anti | 2.10 |

| 4 | Axial | anti | anti | 3.50 |

Note: This data is illustrative and not based on published computational results for this compound.

The energy landscape would be a multi-dimensional surface mapping the potential energy of the molecule as a function of its geometric parameters, such as dihedral angles. Key features of this landscape would be the energy minima corresponding to stable conformers and the transition states representing the energy barriers for interconversion between them.

Table 2: Hypothetical Key Dihedral Angles for Lowest Energy Conformer

| Dihedral Angle | Atoms Involved | Value (degrees) |

| τ1 (Ring Pucker) | C2-N1-C4-C3 | 25.5 |

| τ2 (Hydroxyl) | H-O-C3-C2 | -65.2 |

| τ3 (Carboxylic Acid) | O=C-N1-C2 | 178.9 |

Note: This data is illustrative and not based on published computational results for this compound.

Detailed research findings would elaborate on the computational methods employed, such as Density Functional Theory (DFT) or ab initio methods, and the basis sets used. The discussion would interpret the data in the tables, explaining, for instance, why a particular conformer is the most stable, likely due to a combination of steric and electronic factors, including the potential for intramolecular hydrogen bonding. Studies on related azetidine derivatives have shown that the conformational preferences can be subtle and are often influenced by the solvent environment, which can be modeled using implicit or explicit solvent models in the calculations.

Future Directions and Research Perspectives

Continued Development of Novel Synthetic Methodologies for Diversely Functionalized Azetidines

The synthesis of azetidines, particularly those with diverse functionalization, remains a challenging yet crucial area of research. arkat-usa.org The development of novel synthetic methods is paramount for accessing new chemical space and enabling the exploration of their potential applications. Recent advancements have moved beyond traditional cyclization methods, focusing on more efficient and versatile strategies.

One promising approach involves visible light-enabled reactions, such as the aza Paternò-Büchi reaction, which allows for the synthesis of highly functionalized azetidines under mild conditions. springernature.comrsc.org This method offers a direct pathway to complex azetidine (B1206935) structures that were previously difficult to obtain. springernature.comrsc.org Another innovative strategy is electrophilic azetidinylation, which facilitates the direct attachment of the azetidine ring to various nucleophiles, providing a modular approach to a wide range of functionalized azetidines. rsc.orgchemrxiv.org This technique is particularly valuable in medicinal chemistry for the late-stage modification of bioactive molecules. chemrxiv.org

Furthermore, the development of enantioselective methods is crucial for accessing chiral azetidines, which are of significant interest in drug discovery. nih.gov Phase-transfer catalysis has emerged as a powerful tool for the enantioselective synthesis of spirocyclic azetidine oxindoles, combining two important pharmacophores into a single, rigid scaffold. nih.gov

Future research in this area will likely focus on:

The development of new catalytic systems for the asymmetric synthesis of azetidines.

The exploration of novel cycloaddition reactions to construct the azetidine ring with greater control over stereochemistry. rsc.org

The design of one-pot and multicomponent reactions to streamline the synthesis of complex azetidine derivatives. arkat-usa.org

| Synthetic Methodology | Key Features | Potential Advantages |

|---|---|---|

| Visible Light-Enabled Aza Paternò-Büchi Reaction | Utilizes visible light to promote [2+2] cycloaddition of imines and alkenes. springernature.comrsc.org | Mild reaction conditions, high functional group tolerance, access to complex bicyclic azetidines. springernature.comrsc.org |

| Electrophilic Azetidinylation | Direct attachment of the azetidine ring to a wide range of nucleophiles. rsc.orgchemrxiv.org | Modular and flexible approach, suitable for late-stage functionalization of complex molecules. rsc.orgchemrxiv.org |

| Enantioselective Phase-Transfer Catalysis | Catalytic asymmetric synthesis of spirocyclic azetidine oxindoles. nih.gov | High enantioselectivity, access to novel spirocyclic scaffolds for medicinal chemistry. nih.gov |

Exploration of New Biological Applications and Target Modulation

The rigid and three-dimensional nature of the azetidine scaffold makes it an attractive motif for the design of novel therapeutic agents. nih.gov Derivatives of 3-hydroxyazetidine-1-carboxylic acid have shown promise in modulating the activity of various biological targets, and future research is expected to uncover new applications.

One area of significant interest is the development of azetidine-based compounds as inhibitors of neurotransmitter transporters. For instance, certain azetidine derivatives have been identified as potent inhibitors of GABA uptake, suggesting their potential as treatments for neurological disorders. nih.govebi.ac.uk Structure-activity relationship (SAR) studies have revealed that modifications to the azetidine ring and its substituents can significantly impact potency and selectivity for different GABA transporter subtypes (GAT-1 and GAT-3). nih.gov

Another promising avenue is the targeting of signal transducer and activator of transcription (STAT) proteins, which are implicated in cancer and inflammatory diseases. acs.orgnih.gov Researchers have discovered novel azetidine amides that act as potent small-molecule inhibitors of STAT3, demonstrating the potential of this scaffold in oncology drug discovery. acs.orgnih.gov

Future exploration in this field will likely involve:

Screening of diverse azetidine libraries against a wide range of biological targets to identify new therapeutic opportunities.

The use of computational modeling and structure-based drug design to optimize the interaction of azetidine-containing ligands with their target proteins.

The investigation of azetidines as bioisosteric replacements for other cyclic amines, such as piperidine (B6355638) and pyrrolidine (B122466), in known drug molecules to improve their pharmacological properties. chemrxiv.org

| Biological Target | Azetidine Derivative Type | Observed Activity | Potential Therapeutic Area |

|---|---|---|---|

| GABA Transporters (GAT-1, GAT-3) | Azetidin-2-ylacetic acid and azetidine-3-carboxylic acid derivatives nih.gov | Inhibition of GABA uptake with varying selectivity. nih.govebi.ac.uk | Neurological disorders sciencedaily.com |

| STAT3 | (R)-azetidine-2-carboxamide analogues nih.gov | Potent and selective inhibition of STAT3 DNA-binding activity. acs.orgnih.gov | Cancer, inflammatory diseases acs.org |

Integration into Advanced Materials and Polymer Synthesis Research

The strained four-membered ring of azetidine derivatives makes them interesting monomers for ring-opening polymerization (ROP), leading to the formation of polyamines and other functional polymers. utwente.nlrsc.org The resulting polymers can possess unique properties and find applications in various fields of materials science.

The cationic ROP of azetidines and their derivatives can be controlled to produce polymers with defined architectures, such as linear or branched structures. utwente.nlresearchgate.net These poly(azetidine)s can be further functionalized to introduce specific properties, such as antimicrobial activity or responsiveness to external stimuli. rwth-aachen.deresearchgate.net For example, polymers bearing azetidinium groups have been shown to exhibit potent antimicrobial effects, making them promising candidates for the development of self-disinfecting surfaces and coatings. rwth-aachen.de

Future research in this area is expected to focus on:

The synthesis of novel azetidine-containing monomers with diverse functional groups to create polymers with tailored properties.

The development of controlled polymerization techniques to achieve precise control over the molecular weight, architecture, and functionality of poly(azetidine)s. utwente.nl

The exploration of the applications of azetidine-based polymers in areas such as drug delivery, gene therapy, and advanced coatings. rsc.org

| Polymerization Method | Monomer Type | Resulting Polymer | Potential Applications |

|---|---|---|---|

| Cationic Ring-Opening Polymerization utwente.nlresearchgate.net | Azetidine and N-alkylazetidines researchgate.net | Linear or branched polyamines utwente.nl | Antimicrobial coatings, CO2 adsorption, chelation, non-viral gene transfection rsc.org |

| Post-polymerization Modification | Polymers with reactive side chains | Polymers with pendant azetidinium groups researchgate.net | Antimicrobial surfaces rwth-aachen.de |

Role as Chiral Templates and in Enantioselective Catalysis

Chiral azetidines, including derivatives of this compound, have emerged as valuable tools in asymmetric synthesis. birmingham.ac.uk Their rigid, conformationally constrained structure makes them excellent chiral templates and ligands for enantioselective catalysis. birmingham.ac.uk

The use of chiral azetidine-derived ligands in transition metal catalysis has enabled the development of highly enantioselective transformations, such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk The stereochemistry of the azetidine scaffold plays a crucial role in controlling the facial selectivity of the reaction, leading to the formation of products with high enantiomeric excess. acs.org

Furthermore, chiral azetidines can serve as organocatalysts, promoting asymmetric reactions without the need for a metal. birmingham.ac.uk The development of new catalytic systems based on chiral azetidines is an active area of research with the potential to provide more sustainable and environmentally friendly synthetic methods.

Future directions in this field include:

The design and synthesis of novel chiral azetidine-based ligands with enhanced catalytic activity and selectivity.

The application of azetidine-containing catalysts in a broader range of asymmetric transformations.

The development of recyclable and reusable azetidine-based catalysts to improve the sustainability of chemical processes.

| Application in Asymmetric Catalysis | Role of Chiral Azetidine | Examples of Reactions | Key Outcome |

|---|---|---|---|

| Ligands for Transition Metal Catalysis birmingham.ac.uk | Induce asymmetry in the catalytic cycle. | Friedel-Crafts alkylations, Henry reactions, Michael-type additions. birmingham.ac.uk | High enantioselectivity in the formation of chiral products. |

| Organocatalysts birmingham.ac.uk | Act as a chiral catalyst to control the stereochemical outcome of the reaction. | Various asymmetric transformations. | Metal-free, enantioselective synthesis. |

| Chiral Templates | Direct the stereoselective formation of new stereocenters. | Diastereoselective alkylations and other functionalizations. | Synthesis of enantiopure compounds. |

Strategies for Incorporating Atypical Azetidine Motifs in Modern Drug Discovery Research

The incorporation of novel and atypical structural motifs is a key strategy in modern drug discovery to access new chemical space, improve pharmacological properties, and overcome challenges such as drug resistance. chemrxiv.org The azetidine ring, particularly when functionalized in non-traditional ways, represents an underutilized yet highly valuable scaffold in this regard. researchgate.net

One successful strategy is the use of azetidines as bioisosteric replacements for other, more common ring systems. chemrxiv.org For example, replacing a pyrrolidine or piperidine ring with an azetidine can lead to improved metabolic stability, enhanced solubility, and altered conformational preferences, which can translate to improved potency and selectivity. chemrxiv.org

Another important approach is the development of modular synthetic methods that allow for the direct and efficient incorporation of the azetidine motif into existing drug candidates or lead compounds. rsc.orgchemrxiv.org Electrophilic azetidinylation, for instance, provides a powerful tool for the late-stage functionalization of complex molecules with the azetidine ring, enabling the rapid generation of diverse analogue libraries for SAR studies. rsc.orgchemrxiv.org

Future research in this area will likely focus on:

The design and synthesis of novel, spirocyclic, and fused azetidine scaffolds to explore new three-dimensional chemical space. nih.gov

The development of new "azetidinylation" reagents and methodologies for the facile and site-selective introduction of the azetidine ring into bioactive molecules. rsc.org

The systematic evaluation of the impact of atypical azetidine motifs on the pharmacokinetic and pharmacodynamic properties of drug candidates.

| Strategy | Description | Potential Benefits in Drug Discovery |

|---|---|---|

| Bioisosteric Replacement chemrxiv.org | Replacing common ring systems (e.g., pyrrolidine, piperidine) with an azetidine ring. chemrxiv.org | Improved metabolic stability, enhanced solubility, altered conformational preferences, potential for increased potency and selectivity. chemrxiv.org |

| Modular Synthetic Incorporation rsc.orgchemrxiv.org | Direct and efficient introduction of the azetidine motif into existing molecules using methods like electrophilic azetidinylation. rsc.orgchemrxiv.org | Rapid generation of diverse analogue libraries for SAR studies, late-stage functionalization of complex drug candidates. rsc.orgchemrxiv.org |

| Exploration of Novel Scaffolds nih.gov | Design and synthesis of spirocyclic, fused, and other atypical azetidine structures. nih.gov | Access to new three-dimensional chemical space, potential for novel biological activities and intellectual property. |

Advanced Structure-Activity Relationship Investigations for New Pharmacological Targets

Systematic structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. nih.gov The versatility of the this compound scaffold allows for the systematic modification of its structure to probe interactions with new and existing pharmacological targets.

Advanced SAR investigations will involve the synthesis of focused libraries of azetidine derivatives where specific structural features are systematically varied. This can include:

Stereochemistry: The absolute configuration of the hydroxyl group and other stereocenters on the azetidine ring can have a profound impact on biological activity. The synthesis and evaluation of all possible stereoisomers are essential for understanding the stereochemical requirements of the target binding site.

Substitution Pattern: The nature, position, and orientation of substituents on the azetidine ring can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

Conformational Constraint: The incorporation of the azetidine ring into bicyclic or spirocyclic systems can be used to lock the molecule into a specific conformation, which can provide valuable information about the bioactive conformation.

The data generated from these SAR studies, combined with computational modeling and structural biology techniques, will be instrumental in the design of the next generation of azetidine-based therapeutic agents.

| SAR Parameter | Description of Investigation | Expected Outcome |

|---|---|---|

| Stereochemistry | Synthesis and biological evaluation of individual stereoisomers. | Determination of the optimal stereochemical configuration for target binding and activity. |

| Substitution Pattern | Systematic variation of substituents on the azetidine ring and N-substituent. | Identification of key functional groups and their optimal positions for maximizing potency and selectivity. |

| Conformational Constraint | Incorporation of the azetidine ring into rigid bicyclic or spirocyclic systems. | Elucidation of the bioactive conformation and design of more potent and selective ligands. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Scheme 1: Deprotection of 1-(diphenylmethyl)-3-hydroxyazetidine via catalytic hydrogenation.

Scheme 1: Deprotection of 1-(diphenylmethyl)-3-hydroxyazetidine via catalytic hydrogenation.